4-Cyclohepten-1-one, 2,5-dimethyl-
Description
Significance of Seven-Membered Cyclic Ketones and Enones in Chemical Synthesis and Research
Seven-membered carbocycles, such as those found in cycloheptenones, are crucial structural motifs in a variety of bioactive natural products. researchgate.net However, their synthesis presents a considerable challenge to organic chemists due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. nih.gov The development of new synthetic routes to these seven- and eight-membered rings is therefore a key objective in organic synthesis. nih.gov
The synthesis of these complex molecules often relies on sophisticated strategies such as cycloaddition reactions, ring expansions of more readily accessible six-membered rings, ring-closing metathesis, or cross-coupling reactions. researchgate.net For instance, the Beckmann rearrangement of cyclohexanone (B45756) oxime to produce ε-caprolactam, a precursor to Nylon-6, is a significant industrial application of a ring expansion to a seven-membered ring. researchgate.net Furthermore, methods like Brønsted acid catalyzed cationic cyclization of enynes have been developed to selectively produce seven-membered carbocycles. nih.gov The versatility of these cyclic ketones is further enhanced by their ability to undergo various chemical transformations, making them valuable intermediates in the synthesis of more complex molecules. researchgate.netnih.gov
Structural Context and Potential Isomerism of 4-Cyclohepten-1-one, 2,5-dimethyl-
The structure of 4-Cyclohepten-1-one, 2,5-dimethyl- is defined by a seven-membered carbon ring containing a ketone at position 1 and a double bond between carbons 4 and 5. Two methyl groups are attached at positions 2 and 5. The presence of stereocenters at positions 2 and 5 means that this compound can exist as different stereoisomers (enantiomers and diastereomers).
Isomerism is a critical concept when discussing this compound, as numerous other dimethyl-substituted cyclic ketones with varying ring sizes and substituent positions exist. These isomers can exhibit significantly different properties. The table below presents a selection of related cyclic ketone isomers to provide a structural context.
| Compound Name | Molecular Formula | Ring Size | CAS Number |
|---|---|---|---|
| 4,4-Dimethyl-2-cyclopenten-1-one | C7H10O | 5 | 22748-16-9 chemsynthesis.comsigmaaldrich.com |
| 4,4-Dimethyl-2-cyclohexen-1-one | C8H12O | 6 | 1073-13-8 chemicalbook.com |
| 2,5-Dimethylheptan-4-one | C9H18O | Acyclic | Not available in search results |
| 2,6-Dimethyl-2,5-heptadien-4-one (Phorone) | C9H14O | Acyclic | 504-20-1 stenutz.eu |
Overview of Advanced Research Trajectories for Related Cyclic Systems
The synthesis of seven-membered cyclic ketones is an active area of research, with chemists continuously developing novel and efficient methodologies. These strategies often involve intricate reaction cascades and the use of specialized reagents and catalysts.
One prominent approach is ring expansion , where a smaller, more readily available ring is enlarged. researchgate.netresearchgate.net This can be achieved through various reactions, including the Lewis acid-catalyzed ring expansion of piperidones with ethyl diazoacetate. researchgate.net Another powerful technique is cycloaddition , which involves the joining of two or more molecules to form a cyclic adduct. researchgate.net For example, rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes provide a rapid route to cycloheptenones. organic-chemistry.org
Radical cyclizations have also emerged as a versatile tool for constructing seven- and eight-membered rings. researchgate.net These reactions often proceed under mild conditions with high functional group tolerance. researchgate.net Furthermore, Brønsted acid catalyzed cationic carbocyclizations of specifically designed enynes have been shown to selectively yield seven-membered rings through a 7-exo carbocyclization pathway. nih.gov The outcome of such cyclizations can be influenced by the nature of the substituents and the nucleophiles present in the reaction mixture. nih.gov
Researchers are also exploring the use of organometallic catalysts to facilitate the synthesis of these challenging structures. For instance, palladium-catalyzed oxidative cyclization of γ-heteroalkenyl β-keto amides has been developed to produce six-, seven-, and eight-membered ring heterocycles in excellent yields under aerobic conditions. organic-chemistry.org These advanced synthetic methods are crucial for accessing novel cycloheptenone derivatives for potential applications in various fields, including medicinal chemistry and materials science. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
72272-31-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,5-dimethylcyclohept-4-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7-3-5-8(2)9(10)6-4-7/h3,8H,4-6H2,1-2H3 |
InChI Key |
JXCRGNLCWCFASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(CCC1=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Cyclohepten 1 One, 2,5 Dimethyl and Analogues
Target-Oriented Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. numberanalytics.comrnlkwc.ac.in This approach is fundamental to planning the synthesis of complex molecules like 4-cyclohepten-1-one, 2,5-dimethyl-.
Functional Group Interconversions (FGI) in Retrosynthetic Pathways
Functional group interconversions (FGI) are crucial steps in a retrosynthetic plan, allowing for the transformation of one functional group into another to facilitate a key disconnection or to prepare the molecule for a subsequent reaction. fiveable.menumberanalytics.comimperial.ac.uk For example, a ketone in the target molecule might be retrosynthetically converted to an alcohol to enable a C-C bond disconnection via a Grignard-type reaction. fiveable.me
Common FGI reactions relevant to cycloheptenone synthesis include:
Oxidation: Conversion of an alcohol to a ketone or aldehyde. fiveable.meimperial.ac.uk
Reduction: Transformation of a ketone or ester to an alcohol. imperial.ac.uk
Substitution: Replacing a leaving group with a nucleophile. ub.edu
Comparative Analysis of Convergent and Linear Synthesis Routes
Synthetic strategies can be broadly categorized as either linear or convergent. chemistnotes.com A linear synthesis builds the target molecule in a step-by-step manner, with each new intermediate being formed from the previous one. uniurb.itfiveable.medifferencebetween.com In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined in the later stages of the synthesis. fiveable.medifferencebetween.comwikipedia.org
| Synthesis Type | Advantages | Disadvantages |
| Linear | Simpler to plan for less complex molecules. fiveable.me | Can be lengthy and inefficient for complex targets. chemistnotes.comdifferencebetween.com Lower overall yield due to the multiplicative effect of individual step yields. uniurb.itdifferencebetween.comwikipedia.org |
| Convergent | More efficient for complex molecules. chemistnotes.comdifferencebetween.comwikipedia.org Higher overall yield. uniurb.itchemistnotes.comwikipedia.org Allows for parallel synthesis of fragments. fiveable.me | May require more complex planning to ensure compatibility of the fragments for coupling. |
Established Synthetic Routes to Substituted Cycloheptenones
The construction of the seven-membered ring of cycloheptenones can be achieved through various powerful synthetic methods, primarily categorized into ring-forming reactions and cycloaddition reactions.
Ring-Forming Reactions: Intramolecular Cyclization Strategies
Intramolecular reactions are a cornerstone of cyclic compound synthesis. By tethering the reacting partners, the entropic barrier to cyclization is reduced.
One common strategy is the intramolecular aldol (B89426) condensation of a suitably substituted acyclic dicarbonyl precursor. This method relies on the formation of an enolate which then attacks a carbonyl group within the same molecule to form the seven-membered ring.
Peptide cyclization techniques, though primarily used for cyclic peptides, offer principles applicable to other macrocyclizations. nih.govuniupo.itnih.gov These methods often involve high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. uniupo.it Strategies like head-to-tail cyclization, where the two ends of a linear precursor are joined, can be adapted for the synthesis of cycloheptenones. nih.govuniupo.it
Another powerful method is ring-closing metathesis (RCM) , which has revolutionized the synthesis of cyclic compounds. This reaction, typically catalyzed by ruthenium-based catalysts, involves the formation of a new double bond between two existing alkene functionalities within the same molecule, with the concomitant release of a small volatile alkene like ethene.
Construction via [m+n] Cycloaddition Reactions
Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.orgwikipedia.org These reactions are highly valuable for their ability to form multiple carbon-carbon bonds in a single, often stereospecific, step. libretexts.orgpageplace.de
The most relevant cycloaddition for the synthesis of seven-membered rings is the [4+3] cycloaddition . This reaction typically involves the reaction of a 1,3-diene (the 4π-electron component) with an allylic cation or its synthetic equivalent (the 2π-electron component, but contributing three atoms to the ring). This method directly furnishes a seven-membered ring and can be a highly efficient route to substituted cycloheptenones.
While the Diels-Alder reaction, a [4+2] cycloaddition, is perhaps the most well-known cycloaddition, it forms six-membered rings. wikipedia.orgpageplace.de However, subsequent ring expansion reactions can be employed to access seven-membered systems. Additionally, photochemical [2+2] cycloadditions can be utilized to form four-membered rings, which can then undergo ring-opening or rearrangement reactions to generate larger ring systems. wikipedia.orgnih.gov
| Reaction Type | Description | Key Features |
| Intramolecular Aldol Condensation | Cyclization of a dicarbonyl precursor via enolate formation and intramolecular attack. | Forms a new C-C bond and a hydroxyl group, which can be subsequently eliminated to form the enone. |
| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed cyclization of a diene. | Highly versatile and functional group tolerant. |
| [4+3] Cycloaddition | Reaction between a diene and a three-atom component (e.g., allylic cation). | Directly forms a seven-membered ring. |
| [2+2] Photocycloaddition | Light-induced reaction between two alkene moieties. | Forms a four-membered ring which can be a precursor to larger rings. |
Transformation of Precursors: Rearrangement and Selective Derivatization
The synthesis of 4-cyclohepten-1-one and its analogues can also be achieved through the transformation of pre-existing cyclic or acyclic precursors. These methods often involve rearrangement reactions or selective derivatization.
One approach involves the acid-promoted carbocyclization of nonterminal alkynals, which can be viewed as a tandem alkyne hydration/aldol condensation process to yield cycloalkenones. organic-chemistry.org The reaction of organocerium reagents with cycloalkanones, followed by treatment with mesyl chloride or thionyl chloride, can lead to aryl-substituted cycloalkenes. organic-chemistry.org
Furthermore, the detailed reaction network of the conversion of 2,5-dimethylfuran (B142691) and ethylene (B1197577) to p-xylene (B151628) reveals several side reactions, including hydrolysis and electrophilic alkylation, which compete with the desired Diels-Alder/dehydration sequence. nih.gov Understanding these competing pathways is crucial for optimizing the synthesis of the target molecule and for potentially diverting intermediates towards other valuable products. The oxa-norbornene intermediate formed in this reaction can undergo acid-catalyzed ring-opening to an allylic cation, which can then be deprotonated to form an alcohol or participate in a Friedel-Crafts-type reaction. nih.gov
Stereoselective and Enantioselective Synthetic Approaches
Controlling the three-dimensional arrangement of atoms is a paramount goal in modern organic synthesis, particularly for biologically active molecules. The following sections detail strategies to achieve stereocontrol in the synthesis of cycloheptenones.
Asymmetric catalysis utilizes chiral catalysts to influence the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically enriched products. nih.govyoutube.com This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of a chiral product. youtube.comnih.gov
In the context of cycloheptenone synthesis, asymmetric catalysis can be applied to various transformations. For instance, enantioselective Diels-Alder reactions can be achieved using chiral Lewis acid catalysts. researchgate.net These catalysts can activate the dienophile towards cycloaddition while creating a chiral environment that favors the formation of one enantiomer of the product over the other.
Transition metals, in conjunction with chiral ligands, are central to many asymmetric catalytic systems. nih.gov These complexes can catalyze a wide array of reactions, including hydrogenations and C-C bond formations, with high levels of stereocontrol. nih.gov Organocatalysis, which employs small, metal-free organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis. nih.govyoutube.comyoutube.com Chiral amines, for example, can catalyze aldol and Mannich reactions with high enantio- and diastereoselectivity. youtube.com
Chiral pool synthesis leverages the vast supply of naturally occurring enantiopure compounds, such as amino acids, sugars, and terpenes, as starting materials for the synthesis of complex chiral molecules. wikipedia.orgnumberanalytics.com This strategy is advantageous because the initial chirality is often preserved throughout the synthetic sequence, obviating the need for a separate resolution or asymmetric synthesis step. wikipedia.org
For example, isopulegol, a readily available chiral terpene, has been extensively used as a starting material for the total synthesis of various bioactive compounds. nih.gov Similarly, cis-cyclohexadiene diols, which can be obtained from the microbial oxidation of aromatic compounds, are versatile chiral building blocks that allow for a wide range of diastereoselective transformations. elsevierpure.com The synthesis of the anti-influenza drug Oseltamivir from shikimic acid is a prominent example of the power of chiral pool synthesis. numberanalytics.com
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. numberanalytics.comnumberanalytics.com Controlling diastereoselectivity is crucial when a molecule contains multiple stereocenters.
In cycloaddition reactions, the stereochemical outcome is often governed by the principles of orbital symmetry and steric interactions. For instance, in the Diels-Alder reaction, the "endo rule" often predicts the major diastereomer. The use of chiral auxiliaries attached to one of the reactants can also effectively control diastereoselectivity. numberanalytics.comuvic.ca These auxiliaries create a chiral environment that directs the approach of the other reactant, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be removed.
Cascade reactions, such as a double Michael addition strategy, can lead to the formation of highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov The stereochemical outcome of such reactions is influenced by the substituents on the reactants and the reaction conditions. nih.gov Asymmetric catalysis also plays a significant role in controlling diastereoselectivity, as a chiral catalyst can influence the formation of a specific diastereomer. numberanalytics.com
In-Depth Analysis of 4-Cyclohepten-1-one, 2,5-dimethyl- Reveals Limited Available Data
A thorough investigation into the scientific literature and chemical databases for information on the specific chemical compound, 4-Cyclohepten-1-one, 2,5-dimethyl-, reveals a significant lack of available data. Despite extensive searches aimed at elucidating its reaction mechanisms and reactivity profiles, no specific studies, experimental data, or detailed research findings for this particular molecule could be located.
The inquiry, which was structured to explore the mechanistic details of its carbonyl and alkene reactivity, pericyclic reactions, and photochemical transformations, yielded no results directly pertaining to 4-Cyclohepten-1-one, 2,5-dimethyl-. Searches for electrophilic and nucleophilic additions to its enone system, α-alkylation, conjugate addition chemistry, cycloaddition pathways, sigmatropic rearrangements within its seven-membered ring, and its photochemical behavior did not identify any relevant scientific reports.
Consequently, the creation of a detailed article as per the requested outline, including data tables and in-depth research findings, is not possible at this time. The absence of information in the public domain prevents a scientifically accurate discussion of the following topics for 4-Cyclohepten-1-one, 2,5-dimethyl-:
Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Cyclohepten 1 One, 2,5 Dimethyl
Photochemical Transformations and Excited State Mechanisms
While general principles of reactivity for related structures like cycloheptenones or other dimethylated cyclic ketones are established in organic chemistry, the strict focus on the specified compound, 4-Cyclohepten-1-one, 2,5-dimethyl-, cannot be maintained due to the current void in dedicated research. Further experimental investigation and publication in peer-reviewed journals would be necessary to provide the specific data required for a comprehensive analysis.
Intramolecular Photoreactions: Hydrogen Abstraction and Cyclization
Intramolecular photoreactions of cyclic ketones, particularly hydrogen abstraction and subsequent cyclization, are well-documented phenomena. These reactions are typically initiated by the excitation of the carbonyl group to its n,π* triplet state upon UV irradiation. In the context of 4-Cyclohepten-1-one, 2,5-dimethyl-, it is plausible that the excited carbonyl group could abstract a hydrogen atom from one of the methyl groups at the C2 or C5 position.
This abstraction would lead to the formation of a 1,4-biradical intermediate. Subsequent radical-radical coupling within this biradical could then result in the formation of a new carbon-carbon bond, leading to a bicyclic alcohol. The regioselectivity of this process would depend on the relative stability of the resulting biradical and the stereochemical factors governing the cyclization step. However, it is crucial to emphasize that no specific studies have been found in the scientific literature that confirm or detail this pathway for 4-Cyclohepten-1-one, 2,5-dimethyl-.
Intermolecular Photocycloadditions with Olefins
The intermolecular [2+2] photocycloaddition of enones to alkenes is a powerful method for the construction of cyclobutane (B1203170) rings. researchgate.net This reaction typically proceeds through the triplet excited state of the enone, which adds to the ground state of the olefin to form a 1,4-diradical intermediate. Subsequent ring closure of this diradical yields the cyclobutane adduct.
For 4-Cyclohepten-1-one, 2,5-dimethyl-, it is expected to undergo such photocycloaddition reactions with various olefins. The regioselectivity of the addition would be influenced by the electronic nature of the olefin and steric hindrance imposed by the methyl groups on the cycloheptenone ring. While general principles of enone photocycloaddition are well-established, specific examples and detailed mechanistic studies involving 4-Cyclohepten-1-one, 2,5-dimethyl- are absent from the available literature.
Influence of Substituents on Photoreactivity
The nature and position of substituents on a cycloheptenone ring can significantly influence its photoreactivity. In the case of 4-Cyclohepten-1-one, 2,5-dimethyl-, the two methyl groups at the C2 and C5 positions would exert both steric and electronic effects.
Sterically, these methyl groups could hinder the approach of other reactants in intermolecular processes. Electronically, as alkyl groups are weakly electron-donating, they might slightly alter the energy levels of the n,π* and π,π* excited states of the enone, which in turn could affect the efficiency and pathways of photochemical reactions. Studies on other substituted ketones have shown that substituents can influence the rates of hydrogen abstraction and the stability of radical intermediates. scilit.com However, without specific data for 4-Cyclohepten-1-one, 2,5-dimethyl-, any discussion on the precise influence of its methyl groups remains speculative.
In Depth Stereochemical and Conformational Analysis of 4 Cyclohepten 1 One, 2,5 Dimethyl
Analysis of Ring Conformations in Seven-Membered Systems
Seven-membered rings, like cycloheptane (B1346806) and its derivatives, are known for their conformational flexibility. acs.orgresearchgate.net Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its analogues can adopt a variety of conformations, with the twist-chair and boat forms being the most significant. researchgate.netresearchgate.net
Twist-Chair and Boat Conformations in Cycloheptenones
Computational studies on cycloheptanone (B156872) have shown that the twist-chair conformation is the most stable. researchgate.netresearchgate.net This preference is attributed to the minimization of torsional and transannular strain. The introduction of a double bond in the 4-position, as in 4-cyclohepten-1-one, influences the conformational landscape. The boat and twist-boat conformations are also key players in the conformational equilibrium of seven-membered rings. libretexts.orgyoutube.com The boat conformation of cyclohexane, a related system, is characterized by unfavorable steric interactions between the "flagpole" hydrogens. youtube.comlibretexts.org However, in cycloheptenone systems, the flexibility of the ring can alleviate some of this strain through twisting, leading to the twist-boat conformation. libretexts.orglibretexts.org
Influence of Alkene and Ketone Moieties on Conformational Preferences
The presence of the sp2-hybridized carbons of the alkene and ketone groups in 4-cyclohepten-1-one, 2,5-dimethyl- significantly impacts the ring's conformation. The planar nature of the double bond and the carbonyl group introduces rigidity into the otherwise flexible seven-membered ring. The ketone group, in particular, influences the conformational preferences in cyclic systems. nih.gov In cyclohexanones, for instance, the carbonyl group affects the stability of adjacent substituents. acs.org For 4-cyclohepten-1-one, the positioning of the alkene and ketone moieties will favor conformations that minimize steric interactions and torsional strain involving these groups and the methyl substituents. The double bond between C4 and C5 flattens a portion of the ring, which in turn affects the relative energies of the possible twist-chair and boat conformations.
Dynamic Conformational Interconversions and Energy Barriers
Seven-membered rings undergo rapid conformational interconversions at room temperature. wikipedia.org The energy barriers for these processes are generally low. For instance, the inversion of the most stable chair conformation in cycloheptene (B1346976) has a calculated free energy of activation of 5.0 kcal/mol. researchgate.net The interconversion between chair and twist-boat conformations in cyclohexane, a similar process, also has a relatively low energy barrier. wikipedia.org
For 4-cyclohepten-1-one, 2,5-dimethyl-, the dynamic processes would involve interconversions between various twist-chair and boat-like conformations. The energy barriers for these transformations would be influenced by the steric demands of the two methyl groups at the C2 and C5 positions. The molecule will dynamically explore a range of conformations, with the lowest energy forms being the most populated. Low-temperature NMR studies could potentially be used to "freeze out" and observe individual conformers. nih.gov
Chirality and Stereoisomerism in Substituted Cycloheptenones
The presence of two methyl groups at positions C2 and C5 in 4-cyclohepten-1-one introduces chirality into the molecule. utexas.edulibretexts.orgmsu.edu
Diastereomeric and Enantiomeric Relationships
With two stereocenters at C2 and C5, 4-cyclohepten-1-one, 2,5-dimethyl- can exist as a maximum of four stereoisomers (2^n, where n=2). utexas.eduyoutube.com These stereoisomers will consist of pairs of enantiomers and diastereomers. libretexts.orgmasterorganicchemistry.com
Enantiomers are non-superimposable mirror images of each other. utexas.edulibretexts.org For this compound, the (2R, 5R) and (2S, 5S) isomers would be one enantiomeric pair, while the (2R, 5S) and (2S, 5R) isomers would be another.
Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgmasterorganicchemistry.com For example, the (2R, 5R) isomer is a diastereomer of the (2R, 5S) and (2S, 5R) isomers.
The relative orientation of the two methyl groups (cis or trans) defines the diastereomeric relationship. The cis isomer will have both methyl groups on the same side of the ring's approximate plane, while the trans isomer will have them on opposite sides. Each of these diastereomers will exist as a pair of enantiomers.
Determination of Absolute and Relative Stereochemistry
Determining the absolute and relative stereochemistry of the different isomers of 4-cyclohepten-1-one, 2,5-dimethyl- is crucial for a complete understanding of its properties.
Relative stereochemistry (cis vs. trans) can often be determined using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnmrwiki.org The coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the spatial proximity of the methyl groups.
Absolute stereochemistry (R/S configuration at each stereocenter) is more challenging to determine. ox.ac.ukstackexchange.com Chiroptical methods such as Circular Dichroism (CD) spectroscopy can be a powerful tool. thieme-connect.de The Cotton effect observed for the n-π* transition of the carbonyl group is sensitive to the stereochemistry of the surrounding environment. thieme-connect.de By applying the octant rule or other empirical rules, the sign of the Cotton effect can be correlated to the absolute configuration of the molecule. thieme-connect.de In some cases, X-ray crystallography of a suitable crystalline derivative can provide unambiguous determination of the absolute stereochemistry. ox.ac.uk
In-depth Analysis of 4-Cyclohepten-1-one, 2,5-dimethyl- Remains Elusive in Publicly Accessible Research
A comprehensive review of available scientific literature reveals a significant lack of specific research data for the chemical compound 4-Cyclohepten-1-one, 2,5-dimethyl- . Despite the existence of extensive research into the conformational analysis of related seven-membered ring systems and the computational and spectroscopic methods for their study, detailed findings pertaining directly to this specific dimethyl-substituted cycloheptenone are not present in publicly accessible databases and scholarly articles.
The parent molecule, 4-cyclohepten-1-one, is known to exist in various conformations, primarily chair and boat forms, with the twist-chair conformation often being the most stable. The introduction of methyl groups at the C2 and C5 positions would significantly influence the conformational landscape by introducing new steric interactions and potentially altering the relative energies of the conformers. However, without specific studies on this molecule, any detailed discussion would be purely speculative.
The requested in-depth analysis, covering specific computational and spectroscopic approaches, requires access to primary research that has performed these exact investigations on 4-Cyclohepten-1-one, 2,5-dimethyl-. This would include:
Molecular Mechanics and Molecular Dynamics Simulations: These studies would provide insights into the potential energy surface, identify low-energy conformers, and simulate the dynamic behavior of the molecule. Data from such simulations would typically include relative energies of conformers and population distributions.
Quantum Chemical Calculations: High-level calculations, such as Density Functional Theory (DFT), are essential for accurately determining the energies of stable conformers (energy minima) and the energy barriers for interconversion between them (transition states). These calculations would yield precise geometric parameters and relative Gibbs free energies.
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy: This experimental technique is crucial for studying the dynamic processes of conformational exchange. By analyzing changes in the NMR spectrum at different temperatures, researchers can determine the energy barriers for processes like ring inversion and pseudorotation, and quantify the equilibrium between different conformers.
While the principles of these techniques are well-established and have been applied to countless other molecules, including other cyclic ketones, the specific results—such as energy values, coupling constants, and coalescence temperatures for 4-Cyclohepten-1-one, 2,5-dimethyl-—are absent from the available literature. Therefore, the creation of a scientifically accurate article with detailed research findings and data tables, as requested, is not possible at this time. Further research and publication on this specific compound are needed to provide the data required for such an analysis.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. researchgate.net For a molecule with the complexity of 4-Cyclohepten-1-one, 2,5-dimethyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. researchgate.net
Two-dimensional NMR experiments are crucial for mapping the intricate network of covalent bonds and spatial relationships within a molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). numberanalytics.comyoutube.com A cross-peak in a COSY spectrum indicates a connection between two protons. For 4-Cyclohepten-1-one, 2,5-dimethyl-, COSY would be instrumental in tracing the proton-proton connectivities along the cycloheptene (B1346976) ring, confirming the sequence of methylene (B1212753) and methine groups.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹J coupling). numberanalytics.com It is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, protons. This would allow for the direct identification of the CH, CH₂, and CH₃ groups within the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity between nuclei (typically protons) that are close to each other (< 5 Å), regardless of whether they are bonded. numberanalytics.comnanalysis.com This is the primary method for determining the relative stereochemistry. youtube.comlibretexts.orglibretexts.org For 4-Cyclohepten-1-one, 2,5-dimethyl-, NOESY cross-peaks between the protons of the two methyl groups would indicate a cis relationship, while the absence of such a peak would suggest a trans arrangement. It also helps in defining the conformation of the seven-membered ring in solution. nanalysis.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for 4-Cyclohepten-1-one, 2,5-dimethyl- (Note: As direct experimental data is not publicly available, these values are predictions based on analogous structures and established chemical shift principles.)
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations (H to C) | Key NOESY Correlations |
| 1 | ~205.0 | - | - | C2, C7, C5-CH₃ | - |
| 2 | ~45.0 | ~2.8 | m | C1, C3, C4, C2-CH₃ | H3, H7, H2-CH₃ |
| 3 | ~30.0 | ~1.8, ~2.1 | m | C1, C2, C4, C5 | H2, H4 |
| 4 | ~130.0 | ~5.7 | m | C2, C3, C5, C6 | H3, H5 |
| 5 | ~135.0 | ~5.9 | m | C3, C4, C6, C7, C5-CH₃ | H4, H6, H5-CH₃ |
| 6 | ~35.0 | ~2.3, ~2.5 | m | C4, C5, C7 | H5, H7 |
| 7 | ~40.0 | ~2.6 | m | C1, C2, C5, C6 | H2, H6 |
| 2-CH₃ | ~15.0 | ~1.1 | d | C1, C2, C3 | H2 |
| 5-CH₃ | ~20.0 | ~1.8 | d | C4, C5, C6 | H5 |
For particularly challenging structures or when dealing with very small sample quantities, more advanced NMR pulse sequences can be employed. numberanalytics.comoup.com Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to selectively irradiate a proton and reveal all other protons within the same spin system, which is useful for untangling overlapping multiplets. For definitive carbon skeleton analysis, the INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) experiment can be used, which shows direct carbon-carbon correlations. oup.com Though it has very low sensitivity, it provides an unambiguous map of the carbon framework. Other sequences like HSQC-TOCSY combine the features of both experiments to correlate a proton to all carbons within its spin system, offering another layer of structural confirmation. numberanalytics.com
Vibrational Spectroscopy: Infrared and Raman Applications
The α,β-unsaturated ketone (enone) system in 4-Cyclohepten-1-one, 2,5-dimethyl- gives rise to highly characteristic vibrational bands.
C=O Stretch: The carbonyl (C=O) stretching vibration is one of the most prominent peaks in the IR spectrum. For a conjugated, seven-membered ring ketone, this band is expected to appear in the region of 1685-1665 cm⁻¹. Conjugation with the double bond lowers the frequency from that of a saturated cyclic ketone (typically ~1705 cm⁻¹ for a cycloheptanone).
C=C Stretch: The alkene (C=C) stretching vibration of the enone system typically appears around 1640-1610 cm⁻¹. This band is often strong in the Raman spectrum.
Table 2: Key Predicted Vibrational Frequencies for 4-Cyclohepten-1-one, 2,5-dimethyl-
| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (sp²) | IR/Raman | 3100-3000 | Medium |
| C-H Stretch (sp³) | IR/Raman | 3000-2850 | Strong |
| C=O Stretch (conjugated) | IR | 1685-1665 | Strong |
| C=C Stretch (conjugated) | IR/Raman | 1640-1610 | Medium (IR), Strong (Raman) |
The seven-membered ring of a cycloheptenone is flexible and can exist in several conformations, such as chair, boat, and twist-chair forms. Each conformer will have a unique set of vibrational frequencies. The observed IR and Raman spectra represent a population-weighted average of all conformers present at a given temperature. Subtle shifts in peak positions or the appearance of shoulder peaks can provide clues about the conformational equilibrium of the molecule. For instance, the exact position of the C=O stretching frequency can be sensitive to the ring's conformation, as different arrangements alter the bond angles and strain around the carbonyl group. researchgate.net
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 4-Cyclohepten-1-one, 2,5-dimethyl- (molecular formula C₉H₁₄O), the exact mass would be 138.1045 Da.
The molecular ion peak ([M]⁺) at m/z 138 would be observed. The fragmentation of cyclic ketones is a complex process, but key pathways can be predicted. whitman.edumiamioh.edu
Alpha-Cleavage: The bond between C1 and C2 or C1 and C7 can break, leading to the formation of a diradical that can undergo further rearrangements. This is a primary fragmentation pathway for ketones. whitman.edu
McLafferty Rearrangement: If a gamma-hydrogen is available for abstraction by the carbonyl oxygen, a McLafferty rearrangement can occur.
Loss of Neutral Molecules: Common losses include the elimination of carbon monoxide (CO, 28 Da), ethylene (B1197577) (C₂H₄, 28 Da), or a methyl radical (CH₃, 15 Da) from the molecular ion or subsequent fragments. optica.org The fragmentation of cyclic ketones can lead to a characteristic fragment at m/z 55. whitman.edu
Table 3: Predicted Key Mass Spectrometry Fragments for 4-Cyclohepten-1-one, 2,5-dimethyl-
| m/z Value | Predicted Identity | Fragmentation Pathway |
| 138 | [C₉H₁₄O]⁺ | Molecular Ion (M⁺) |
| 123 | [C₈H₁₁O]⁺ | Loss of CH₃ (M - 15) |
| 110 | [C₈H₁₄]⁺ | Loss of CO (M - 28) |
| 95 | [C₇H₁₁]⁺ | Loss of CO and CH₃ (M - 28 - 15) |
| 82 | [C₆H₁₀]⁺ | Retro-Diels-Alder type fragmentation |
| 67 | [C₅H₇]⁺ | Further fragmentation |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Characteristic fragment from cyclic ketone cleavage |
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of 4-Cyclohepten-1-one, 2,5-dimethyl-. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision, typically to four or five decimal places. This accuracy allows for the calculation of a unique elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.
For 4-Cyclohepten-1-one, 2,5-dimethyl-, with a chemical formula of C₁₀H₁₆O, the theoretical exact mass can be calculated. By comparing the experimentally measured mass from an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, with the theoretical value, the elemental composition can be confirmed with a high degree of confidence, typically within a few parts per million (ppm) mass accuracy. chemblink.com This technique is crucial for verifying the identity of the synthesized compound and for ruling out the presence of impurities with different elemental compositions.
Table 1: Theoretical vs. Experimental Mass for 4-Cyclohepten-1-one, 2,5-dimethyl-
| Parameter | Value |
| Chemical Formula | C₁₀H₁₆O |
| Theoretical Monoisotopic Mass | 152.12012 u |
| Exemplary Experimental HRMS Mass | 152.1203 u |
| Mass Accuracy (ppm) | 1.2 ppm |
Note: The experimental value is illustrative and demonstrates typical accuracy.
Mechanistic Fragmentation Pathways of Cycloheptenones
Electron Ionization (EI) mass spectrometry of cycloheptenones, including 4-Cyclohepten-1-one, 2,5-dimethyl-, induces characteristic fragmentation patterns that provide valuable structural information. The initial event is the formation of a molecular ion ([M]⁺•), which then undergoes a series of fragmentation reactions. youtube.com
Two primary fragmentation pathways are of particular importance for cyclic ketones: alpha-cleavage and the McLafferty rearrangement. nih.govchemicalbook.com
Alpha-Cleavage: This is a common fragmentation for ketones where the bond adjacent to the carbonyl group is cleaved. chemicalbook.com For 4-Cyclohepten-1-one, 2,5-dimethyl-, cleavage can occur on either side of the carbonyl group, leading to the formation of stable acylium ions. The position of the methyl groups will influence the relative abundance of the resulting fragments.
McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond. nih.govmdpi.com The presence of appropriately positioned hydrogen atoms in the cycloheptene ring of 4-Cyclohepten-1-one, 2,5-dimethyl- can facilitate this process, leading to the elimination of a neutral alkene molecule and the formation of a characteristic enol radical cation.
The analysis of the m/z values and relative intensities of these fragment ions in the mass spectrum allows for the reconstruction of the molecule's structure and the confirmation of the positions of the methyl substituents and the double bond.
X-ray Crystallography of Crystalline Derivatives or Analogs
While obtaining a single crystal of 4-Cyclohepten-1-one, 2,5-dimethyl-, which is a liquid at room temperature, for X-ray crystallography is not feasible, the technique can be applied to its crystalline derivatives or solid analogs. rsc.org X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.
To perform this analysis, the ketone can be converted into a solid derivative, such as a semicarbazone, 2,4-dinitrophenylhydrazone, or an oxime. These derivatives are often crystalline and suitable for single-crystal X-ray diffraction analysis. The resulting crystal structure would unambiguously confirm the seven-membered ring, the positions of the dimethyl substituents, the location of the double bond, and the relative stereochemistry of the chiral centers. This technique is particularly valuable for establishing the absolute configuration when a chiral derivatizing agent is used. The structural data obtained from a derivative can be confidently correlated back to the parent ketone.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of 4-Cyclohepten-1-one, 2,5-dimethyl-, and for determining its enantiomeric excess, a critical parameter for its use in asymmetric synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like 4-Cyclohepten-1-one, 2,5-dimethyl-. acs.orgleco.co.jp In GC, the compound is vaporized and separated from other volatile components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data for identification.
GC-MS is highly effective for:
Purity Assessment: The resulting chromatogram will show a peak for the target compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.
Isomer Separation: With a suitable GC column and temperature program, it is often possible to separate isomers of the target compound. youtube.com
Impurity Identification: The mass spectra of any impurity peaks can be compared against spectral libraries (like the NIST library) for identification. nist.gov
Table 2: Illustrative GC-MS Parameters for the Analysis of Terpene Ketones
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (1 min), then ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Note: These are typical parameters and may require optimization for the specific compound and instrument.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of 4-Cyclohepten-1-one, 2,5-dimethyl-. youtube.com While the compound itself may not have a strong UV chromophore for detection, it can be derivatized with a UV-active reagent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to enhance detection sensitivity. mdpi.comiu.edu
HPLC can be used in two primary modes:
Normal-Phase HPLC: Utilizes a polar stationary phase and a non-polar mobile phase. This mode is effective for separating isomers.
Reversed-Phase HPLC: Employs a non-polar stationary phase and a polar mobile phase. This is the most common HPLC mode and is excellent for purity determination.
By creating a calibration curve with standards of known concentration, HPLC can be used for the accurate quantification of the compound in a sample. nih.gov
Chiral Chromatography for Enantiomeric Resolution
Since 4-Cyclohepten-1-one, 2,5-dimethyl- is a chiral molecule, determining its enantiomeric composition is crucial. Chiral chromatography, most commonly Chiral HPLC, is the gold standard for this purpose. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatogram.
The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The difference in the stability of these complexes results in different retention times for the (R)- and (S)-enantiomers. The ratio of the peak areas of the two enantiomers directly corresponds to the enantiomeric excess (ee) of the sample. nih.gov
Commonly used chiral stationary phases for the separation of ketones include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. uva.es
Theoretical and Computational Chemistry in Understanding 4 Cyclohepten 1 One, 2,5 Dimethyl
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to determine the electronic structure of molecules. nih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT simplifies the problem by calculating the electron density rather than the wavefunction for each electron. openaccesspub.org These calculations are foundational for understanding a molecule's stability, bonding, and reactivity.
Bonding analysis further elucidates the nature of the covalent bonds within the seven-membered ring and the attached functional groups. For instance, calculations can quantify the degree of double-bond character in the C=C and C=O bonds and analyze the influence of the methyl substituents on the electron density of the cycloheptenone ring. scispace.com Natural Bond Orbital (NBO) analysis is a common technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density, which all contribute to the molecule's stabilization energy. openaccesspub.org
Illustrative Data: Calculated Electronic Properties The following table illustrates the type of data that would be generated from a DFT calculation on 4-Cyclohepten-1-one, 2,5-dimethyl-. Note: These values are hypothetical examples for illustrative purposes.
| Parameter | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 2.8 | Debye |
Computational methods are invaluable for mapping out potential reaction pathways and identifying the associated transition states. For 4-Cyclohepten-1-one, 2,5-dimethyl-, this could involve studying its synthesis, thermal decomposition, or photochemical reactions. DFT calculations can model the potential energy surface of a reaction, locating the low-energy paths from reactants to products.
By calculating the geometries and energies of transition states, chemists can determine the activation energy barriers for different reactions. doi.org This information helps predict which reaction pathways are kinetically favorable. For example, calculations could explore the mechanism of a ring contraction, an oxidation reaction at the double bond, or an addition to the carbonyl group, providing a detailed understanding of the molecule's chemical behavior.
DFT has become a standard tool for predicting spectroscopic data with a high degree of accuracy. nih.gov For 4-Cyclohepten-1-one, 2,5-dimethyl-, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The calculated values, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), provide theoretical chemical shifts that often correspond closely with experimental results. nih.govmdpi.com Such predictions are crucial for confirming the structure of newly synthesized compounds.
Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. nist.gov By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds, such as the C=O stretch of the ketone or the C=C stretch of the alkene, aiding in the interpretation of experimental IR data.
Illustrative Data: Predicted ¹³C NMR Chemical Shifts This table shows a hypothetical prediction of the ¹³C NMR chemical shifts for 4-Cyclohepten-1-one, 2,5-dimethyl-, as would be obtained from DFT calculations. Note: These values are illustrative examples.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (Carbonyl) | 210.5 |
| C2 (CH-CH₃) | 45.2 |
| C3 (CH₂) | 35.8 |
| C4 (C=C) | 130.1 |
| C5 (C=C-CH₃) | 138.4 |
| C6 (CH₂) | 38.9 |
| C7 (CH₂) | 41.3 |
| C2-Methyl | 18.7 |
| C5-Methyl | 22.4 |
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
The seven-membered ring of 4-Cyclohepten-1-one, 2,5-dimethyl- is not planar and can adopt various conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques designed to explore this conformational space. rsc.org
MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid energy minimization to find stable low-energy conformations. MD simulations extend this by solving Newton's equations of motion for the atoms over time, providing a dynamic picture of the molecule's flexibility and conformational changes. mdpi.com These simulations can reveal the preferred conformations of the cycloheptenone ring, the barriers to interconversion between them, and the influence of solvent on the conformational equilibrium. rsc.org Understanding the accessible conformations is crucial as the shape of the molecule often dictates its biological activity and physical properties.
Virtual Screening and Design of Related Compounds Based on Theoretical Insights
The structural and electronic insights gained from computational studies of 4-Cyclohepten-1-one, 2,5-dimethyl- can be leveraged for the design of new, related compounds with desired properties. Virtual screening is a computational technique used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a target receptor. nih.gov
If 4-Cyclohepten-1-one, 2,5-dimethyl- were identified as a hit compound, a pharmacophore model could be developed based on its key structural features (e.g., hydrogen bond acceptors, hydrophobic groups, and their spatial arrangement). nih.govnih.gov This model would then be used to screen virtual libraries for other molecules that fit the pharmacophore, potentially leading to the discovery of more potent or selective analogs. Furthermore, theoretical calculations can be used to predict the properties of newly designed analogs in silico, helping to prioritize which compounds should be synthesized and tested in the laboratory, thereby saving significant time and resources.
Concluding Perspectives and Future Research Directions
Challenges in Cycloheptenone Chemistry and Synthesis
The synthesis of cycloheptenone frameworks is a well-established challenge in organic chemistry. The inherent difficulties stem from several factors:
Ring Strain and Conformational Complexity: Seven-membered rings are conformationally flexible and possess moderate ring strain, making their selective and efficient construction non-trivial. Controlling the stereochemistry at multiple centers, as in the case of 2,5-disubstituted cycloheptenones, adds another layer of complexity.
Entropy: The formation of medium-sized rings (7-9 members) is entropically disfavored compared to the formation of smaller or larger rings. Intramolecular cyclization reactions to form seven-membered rings often require high dilution conditions to suppress competing intermolecular reactions.
Limited Synthetic Methodologies: While numerous methods exist for the synthesis of five- and six-membered rings, the repertoire for seven-membered rings is comparatively limited. Many existing methods lack generality and are often substrate-specific. chemicalbook.com The development of robust and predictable methods for constructing substituted cycloheptenones remains an active area of research.
Emerging Methodologies and Technologies for Research on 4-Cyclohepten-1-one, 2,5-dimethyl-
Overcoming the challenges associated with cycloheptenone synthesis requires the development and application of innovative chemical technologies. Several emerging areas hold promise for advancing the study of molecules like 4-Cyclohepten-1-one, 2,5-dimethyl-:
Advanced Catalysis: The use of transition metal catalysis, particularly with metals like palladium, rhodium, and scandium, has opened new avenues for cycloaddition and ring-expansion reactions to form seven-membered rings. These methods can offer high levels of regio- and stereocontrol. Organocatalysis also presents a powerful tool for the enantioselective synthesis of complex cyclic systems.
Flow Chemistry: Continuous flow reactors offer significant advantages for reactions that are difficult to control in traditional batch setups. The precise control over reaction parameters such as temperature, pressure, and reaction time can improve yields, selectivity, and safety, particularly for highly exothermic or fast reactions that may be involved in the synthesis of strained ring systems.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming increasingly valuable for predicting reaction outcomes, elucidating reaction mechanisms, and designing novel synthetic routes. nih.gov For a molecule like 4-Cyclohepten-1-one, 2,5-dimethyl-, computational studies could predict its stable conformations, spectroscopic properties, and reactivity, guiding experimental efforts.
High-Throughput Experimentation: The use of automated synthesis and screening platforms can accelerate the discovery of new reactions and the optimization of existing ones for the synthesis of cycloheptenones. This technology allows for the rapid evaluation of a wide range of catalysts, ligands, and reaction conditions.
Potential for Interdisciplinary Research and Novel Applications
While the direct applications of 4-Cyclohepten-1-one, 2,5-dimethyl- are not yet established, the cycloheptenone scaffold is a key structural motif in numerous biologically active natural products and pharmaceuticals. This suggests a significant potential for interdisciplinary research and the discovery of novel applications:
Medicinal Chemistry: Substituted cycloheptenones are found in a variety of natural products with interesting biological activities, including anticancer and anti-inflammatory properties. The 2,5-dimethyl substitution pattern on the 4-cyclohepten-1-one core could be a starting point for the design and synthesis of new therapeutic agents. Collaboration between synthetic chemists and pharmacologists would be crucial in exploring this potential.
Materials Science: The unique conformational properties and reactivity of seven-membered rings could be exploited in the development of new materials. For example, polymers incorporating cycloheptenone units might exhibit interesting thermal or mechanical properties. The potential for these rings to undergo controlled ring-opening or cross-linking reactions could also be of interest.
Chemical Biology: Cycloheptenone derivatives can be functionalized with reporter tags or reactive handles to be used as chemical probes for studying biological processes. The development of photoinduced reactions involving cycloheptenones, for instance, could enable their use in bioconjugation and protein labeling. molaid.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
